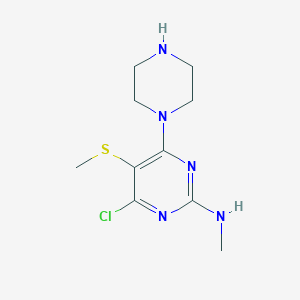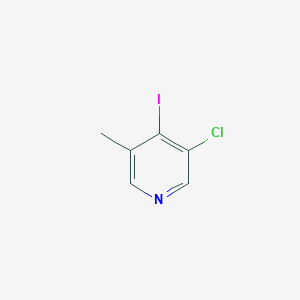
3-Chloro-4-iodo-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-iodo-5-methylpyridine: is an organic compound with the molecular formula C6H5ClIN . It is a derivative of pyridine, a basic heterocyclic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-4-iodo-5-methylpyridine typically involves multiple steps. One common method starts with 2-chloro-5-methylpyridine as the raw material. This compound undergoes a series of reactions including nitration, reduction, diazotization, and iodination to yield the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-iodo-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of more complex molecules.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents to form carbon-carbon bonds.
Nitration and Reduction: Involves the use of nitric acid and reducing agents to introduce and modify nitro groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-iodo-5-methylpyridine has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Chloro-4-iodo-5-methylpyridine involves its interaction with specific molecular targets. For example, in the synthesis of kinase inhibitors, it acts as a building block that interacts with the active sites of enzymes, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and the structure of the final product.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-iodo-5-methylpyridine
- 3-Chloro-5-iodo-4-methylpyridine
- 4-Chloro-3-iodo-5-methylpyridine
Comparison: 3-Chloro-4-iodo-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .
Eigenschaften
Molekularformel |
C6H5ClIN |
|---|---|
Molekulargewicht |
253.47 g/mol |
IUPAC-Name |
3-chloro-4-iodo-5-methylpyridine |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |
InChI-Schlüssel |
VARLYOBBIWKREP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)

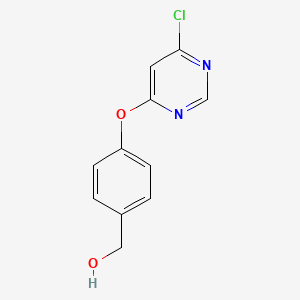

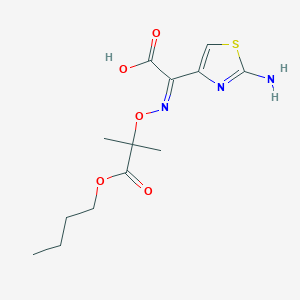


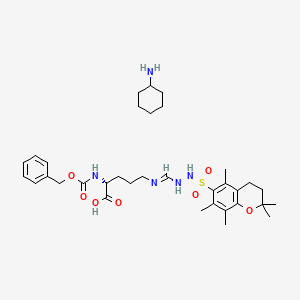
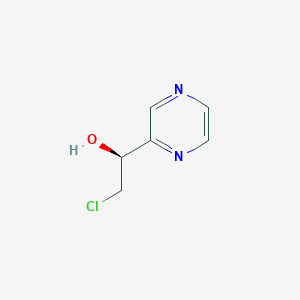
![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)
![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)
![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)
